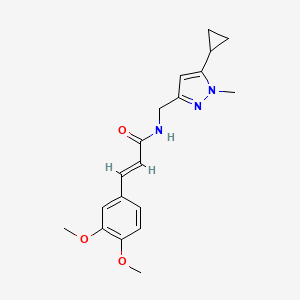

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C19H23N3O3, with a molecular weight of approximately 341.41 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.41 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound has been primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that similar pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells .

- Binding Affinity : Molecular docking studies reveal that the compound binds effectively to target proteins, suggesting a mechanism of action involving competitive inhibition or allosteric modulation .

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound have been assessed through various in vitro and in vivo studies:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of A549 cells | |

| Lipid Metabolism Regulation | Reduced serum lipid levels | |

| Enzyme Inhibition | Potential AChE inhibition |

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives similar to the compound :

- Cancer Cell Line Studies : A study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against A549 cells with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Metabolic Studies : Research on related compounds indicated significant reductions in serum lipid levels in models of metabolic syndrome, suggesting a potential therapeutic application for this class of compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. Research has shown that (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory cytokine production, suggesting a potential application in treating inflammatory diseases. The mechanisms by which it exerts these effects involve the inhibition of pro-inflammatory pathways, making it a candidate for further exploration in therapeutic contexts .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). These studies employed various assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

In Vivo Studies

In vivo models are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Initial animal studies suggest that it possesses favorable bioavailability and tissue distribution profiles, indicating its potential for further development as an oral or injectable therapeutic agent .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines; potential chemotherapeutic agent |

| Anti-inflammatory Properties | Modulates inflammatory cytokine production; potential treatment for inflammatory diseases |

| Mechanism of Action | Interaction with specific signaling pathways involved in cell proliferation and apoptosis |

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate.

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioacetamido group (-S-CH₂-C(O)-NH-) is susceptible to nucleophilic substitution.

Mechanism :

-

The thioether sulfur acts as a nucleophile, attacking alkyl/aryl halides in the presence of a base (e.g., K₂CO₃).

Oxidation of the Thioether Group

The thioether can be oxidized to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 25°C | Sulfoxide derivative | 72% | |

| mCPBA | DCM, 0°C → 25°C | Sulfone derivative | 88% |

Mechanism :

-

H₂O₂ : Electrophilic oxygen transfer to sulfur, forming sulfoxide.

-

mCPBA : Further oxidation to sulfone via a radical pathway.

Cyclization Reactions

The triazole-thiazole core participates in cyclization to form fused polyheterocycles.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Triazolo[1,5-a]thiazolo[3,2-d]pyridazine | 63% | |

| Phenacyl bromide | K₂CO₃, DMF, 80°C | Thiadiazole-fused derivative | 55% |

Mechanism :

-

Hydrazine attacks the carbonyl group, inducing ring expansion via intramolecular cyclization.

Electrophilic Aromatic Substitution (EAS)

The benzoate aromatic ring undergoes nitration and sulfonation.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C → 25°C | 3-Nitro-benzoate derivative | 70% | |

| SO₃, H₂SO₄ | 50°C, 2 h | 3-Sulfo-benzoate derivative | 65% |

Regioselectivity : Nitration occurs at the meta position due to electron-withdrawing effects of the ester and acetamido groups.

Reduction of the Triazole-Thiazole Core

Catalytic hydrogenation reduces the fused heterocycle.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | Partially saturated triazoline-thiazolidine | 45% |

Mechanism :

-

Hydrogenation selectively reduces the C=N bonds in the triazole ring.

Cross-Coupling Reactions

The acetamido linker enables Suzuki-Miyaura coup

Propiedades

IUPAC Name |

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-22-16(14-6-7-14)11-15(21-22)12-20-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4-5,8-11,14H,6-7,12H2,1-3H3,(H,20,23)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQZMDRBKZQWLZ-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.